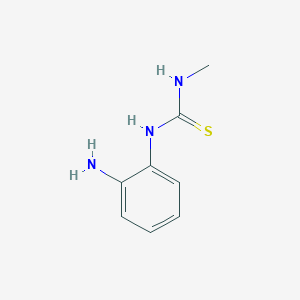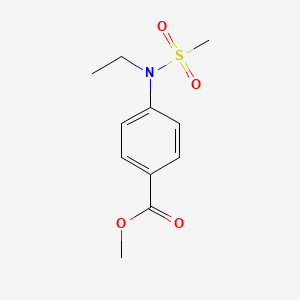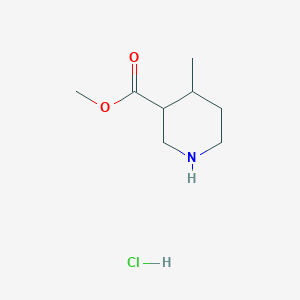
1-(2-Aminophenyl)-3-methylthiourea
描述
1-(2-Aminophenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas It features a thiourea group attached to a 2-aminophenyl and a methyl group
作用机制
Target of Action
For instance, 1-(2-aminophenyl)pyrrole derivatives have been used in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives . These derivatives have shown significant antitumor activity against a broad spectrum of murine and human tumor models .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1-(2-aminophenyl)pyrrole derivatives, have been involved in electrochemical redox reactions, which include the functionalization of c(sp3)–h bonds and the construction of c–c and c–n bonds .
Biochemical Pathways
For example, metabolites significantly altered in Type 1 Diabetes patients included 4-(2-aminophenyl)-2,4-dioxobutanoate .
Pharmacokinetics
Compounds with similar structures, such as ci-994 [4-(acetylamino)-n-(2′-aminophenyl)benzamide], have shown excellent cerebrospinal fluid penetration after intravenous administration .
Result of Action
Compounds with similar structures have shown significant antitumor activity against a broad spectrum of murine and human tumor models .
Action Environment
It’s worth noting that the synthesis of compounds with similar structures, such as pyrrolo[1,2-a]quinoxaline derivatives, has been achieved via electrochemical redox reactions .
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
The effects of 1-(2-Aminophenyl)-3-methylthiourea on cells are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-3-methylthiourea can be synthesized through the reaction of 2-aminophenyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Aminophenyl isothiocyanate+Methylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(2-Aminophenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
科学研究应用
1-(2-Aminophenyl)-3-methylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
1-(2-Aminophenyl)-2-thiourea: Similar structure but lacks the methyl group.
1-(2-Aminophenyl)-3-ethylthiourea: Similar structure with an ethyl group instead of a methyl group.
1-(2-Aminophenyl)-3-phenylthiourea: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: 1-(2-Aminophenyl)-3-methylthiourea is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-(2-aminophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJGMVAYGKDBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394069 | |
| Record name | N-(2-aminophenyl)-N'-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20367-31-1 | |
| Record name | N-(2-aminophenyl)-N'-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)

![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)


![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)


![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)
![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)

